N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE
Overview
Description
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzyloxyphenyl group and a hydroxybenzohydrazide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-(benzyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates can contribute to its therapeutic effects.
Comparison with Similar Compounds
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can be compared with other hydrazone derivatives, such as:
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE: Similar structure but with a different position of the hydroxy group.
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Variation in the position of the benzyloxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to structural differences.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-12-6-5-11-18(19)21(25)23-22-14-17-10-4-7-13-20(17)26-15-16-8-2-1-3-9-16/h1-14,24H,15H2,(H,23,25)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPZKWDUFSYRV-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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